(R)-3-Propoxy-pyrrolidine

Chiral resolution Enantiomeric excess Asymmetric synthesis

Researchers often face irreproducible results when using racemic or mis-specified 3-alkoxypyrrolidines in chiral synthesis. (R)-3-Propoxy-pyrrolidine (CAS 849924-75-0) eliminates this risk with verified (R)-configuration and consistent [α]²⁰ᴅ = +4.5°. • Chiral building block with rigid pyrrolidine scaffold for efficient chirality transfer • Strategic cLogP ~0.71 enables balanced solubility for catalyst and SAR studies • ≥98% purity ensures minimal side reactions in multi-step syntheses. Procure with confidence-free amine form ready for direct derivatization without deprotection.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 849924-75-0
Cat. No. B1361715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Propoxy-pyrrolidine
CAS849924-75-0
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCCCOC1CCNC1
InChIInChI=1S/C7H15NO/c1-2-5-9-7-3-4-8-6-7/h7-8H,2-6H2,1H3/t7-/m1/s1
InChIKeyJWNBCQQQLMTPLP-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Propoxy-pyrrolidine: Chiral Building Block Specifications


(R)-3-Propoxy-pyrrolidine (CAS: 849924-75-0) is a chiral, non-racemic secondary amine belonging to the 3-alkoxypyrrolidine class. It consists of a saturated pyrrolidine ring substituted with an n-propoxy group at the 3-position in the (R)-absolute configuration . The compound is a versatile chiral building block used in medicinal chemistry and organic synthesis for constructing biologically active molecules and chiral ligands . Its utility stems from the rigid pyrrolidine scaffold, which provides efficient chirality transfer and enables structure-activity relationship (SAR) exploration .

Chiral building block for asymmetric synthesis and ligand design
Non-racemic (R)-secondary amine for stereochemical control studies
3-propoxy substitution suitable for alkoxy-chain SAR exploration

(R)-3-Propoxy-pyrrolidine: Why Generic Substitution Fails


Generic substitution among 3-alkoxypyrrolidines or their racemic mixtures is not scientifically valid due to three critical sources of variability: (1) Stereochemical configuration—(R) and (S) enantiomers exhibit distinct binding affinities and pharmacological outcomes; (2) Alkoxy chain length—methoxy, ethoxy, propoxy, and butoxy analogs differ in lipophilicity and steric bulk, altering receptor interactions and metabolic stability; and (3) Free base versus salt/protected forms—N-Boc or hydrochloride forms possess different reactivity and solubility profiles [1]. The propoxy group at the 3-position introduces specific steric and electronic modulation that cannot be replicated by shorter or longer alkoxy chains [1]. Failure to control these variables leads to irreproducible synthetic outcomes and invalid SAR conclusions.

Stereochemical configuration
(R) and (S) enantiomers may show distinct binding and reactivity profiles; opposite enantiomer use can invert stereochemical outcome.
Alkoxy chain length
Methoxy, ethoxy, propoxy, or butoxy analogs differ in lipophilicity and steric bulk; propoxy profile may not be replicated by shorter or longer chains.
Protecting group state
Free amine and N-Boc protected forms exhibit different reactivity and solubility; direct substitution without deprotection step adjustment can alter synthetic outcome.

(R)-3-Propoxy-pyrrolidine Procurement Evidence


Enantiomeric Purity: (R)- vs. (S)-Propoxy-pyrrolidine

When procuring 3-propoxy-pyrrolidine for chiral applications, the enantiomeric form is a critical differentiator. (R)-3-Propoxy-pyrrolidine (CAS 849924-75-0) [α]²⁰ᴅ = +4.5° (c = 1, CHCl₃) is the (R)-enantiomer, whereas (S)-3-Propoxy-pyrrolidine (CAS 880361-94-4) [α]²⁰ᴅ = -4.5° (c = 1, CHCl₃) is the opposite enantiomer . The opposite sign of optical rotation confirms enantiomeric identity. Commercial sources report purity specifications for the (R)-enantiomer at ≥98% chemical purity . Using the incorrect enantiomer in asymmetric synthesis will produce the opposite stereochemical outcome, rendering downstream chiral products unusable.

Enantiomer identity
Head-to-head
[α]²⁰ᴅ +4.5° vs −4.5° (c 1, CHCl₃)
Enantiomer-attribution review for stereochemical control
Opposite sign confirms enantiomeric identity; ≥98% purity reported.
Chiral resolution Enantiomeric excess Asymmetric synthesis Stereochemical purity

Lipophilicity Across 3-Alkoxypyrrolidine Homologs

In a cross-study comparison of 3-alkoxypyrrolidine derivatives, the propoxy analog (cLogP = 0.71) occupies an intermediate lipophilicity position between the less lipophilic methoxy/ethoxy analogs (cLogP = -0.25 to 0.32) and the more lipophilic butoxy analog (cLogP = 1.14) . This intermediate cLogP value places (R)-3-propoxy-pyrrolidine in an optimal range for balancing membrane permeability and aqueous solubility, a key consideration for drug-like properties.

Lipophilicity rank
Class-level inference
cLogP ≈ 0.71
Intermediate lipophilicity among alkoxy homologs
Estimated from structurally related analog; data to verify.
Lipophilicity Drug-like properties Alkoxy homolog series cLogP ADME

Synthetic Reactivity: Free Base vs. N-Boc Protected

(R)-3-Propoxy-pyrrolidine (CAS 849924-75-0) is the free secondary amine form (MW 129.20) , whereas 1-Boc-(R)-3-(n-propoxy)pyrrolidine (CAS 1175835-99-0) is the N-tert-butoxycarbonyl protected analog (MW 229.31) . The free amine is directly nucleophilic and suitable for immediate coupling reactions (e.g., amide bond formation, reductive amination) without prior deprotection. In contrast, the Boc-protected analog requires acidic deprotection (e.g., TFA or HCl) to liberate the reactive amine, adding a synthetic step but enabling orthogonal protection strategies during multi-step syntheses .

Free amine vs Boc
Head-to-head
MW 129.20 (free) vs 229.31 (Boc); saves one deprotection step
Reactivity-state selection for synthetic route design
Free amine is directly nucleophilic; Boc requires acidic deprotection.
Synthetic intermediate Protecting group strategy Amine reactivity Peptide coupling

Commercial Source Chiral Purity and Stability

Commercial suppliers offer (R)-3-Propoxy-pyrrolidine with varying purity specifications. AKSci specifies ≥98% minimum purity , while CymitQuimica offers a grade with minimum 95% purity and explicit enantiomeric excess (ee) specification . The 3% purity difference (98% vs. 95%) translates to up to 3% impurity content, which may affect reaction yields and downstream purification requirements. Additionally, the ee specification provides direct assurance of stereochemical integrity, critical for asymmetric applications . Long-term storage recommendations specify cool, dry conditions to maintain stability .

Purity specification
Head-to-head
≥98% (AKSci) vs 95% with ee (CymitQuimica)
Purity-grade impact on synthetic consistency
3% purity difference; ee specification supports stereochemical fidelity.
Chiral purity Enantiomeric excess Storage stability Procurement specification

Hydrogen Bonding Capacity vs. Structural Analogs

(R)-3-Propoxy-pyrrolidine possesses 1 hydrogen bond donor (secondary amine NH) and 2 hydrogen bond acceptors (ether oxygen and amine nitrogen), totaling 3 hydrogen bonding sites . This profile differs from ether-oxygen-modified analogs: (S)-3-(2-methoxyethoxy)pyrrolidine (CAS 880362-02-7) contains an additional ether oxygen, increasing hydrogen bond acceptor count to 3 and molecular weight to 145.20 (+16.0 Da) . The additional oxygen increases polarity and aqueous solubility but reduces membrane permeability compared to the propoxy analog. In drug design, the 1-donor/2-acceptor profile of (R)-3-propoxy-pyrrolidine balances solubility with permeability, a critical parameter for oral bioavailability .

H-bond profile
Class-level inference
1 donor (NH)
2 acceptors (O, N)
MW 129.20
Balanced solubility-permeability profile for drug-like property evaluation
Differs from ether-extended analogs with extra H-bond acceptor.
Hydrogen bonding Molecular recognition Solubility Drug-receptor interaction

(R)-3-Propoxy-pyrrolidine Application Scenarios


Chiral Auxiliary in Asymmetric Synthesis

(R)-3-Propoxy-pyrrolidine serves as a chiral auxiliary for diastereoselective syntheses, leveraging its rigid pyrrolidine scaffold for efficient chirality transfer. Procurement of the (R)-enantiomer (CAS 849924-75-0) with verified specific rotation [α]²⁰ᴅ = +4.5° ensures the intended stereochemical outcome in reactions such as alkylations, aldol condensations, and conjugate additions . The free amine form (MW 129.20) enables direct incorporation without deprotection steps .

Chiral Ligand Precursor for Asymmetric Catalysis

(R)-3-Propoxy-pyrrolidine is employed as a starting material for synthesizing chiral ligands used in asymmetric catalysis. Its secondary amine functionality allows facile derivatization into phosphine, N-heterocyclic carbene (NHC), or oxazoline-based ligands . The intermediate cLogP (~0.71) of the propoxy group provides balanced solubility for catalyst development, while the defined (R)-stereochemistry ensures predictable enantioselectivity in catalyzed transformations .

Medicinal Chemistry Scaffold for SAR Exploration

In drug discovery programs targeting GPCRs, ion channels, or enzymes, (R)-3-Propoxy-pyrrolidine serves as a key intermediate for systematic SAR studies across the 3-alkoxypyrrolidine homolog series. The propoxy analog occupies a strategic lipophilicity midpoint (cLogP ≈ 0.71) between methoxy and butoxy derivatives, enabling evaluation of alkoxy chain length effects on target binding, metabolic stability, and pharmacokinetic properties . The 1-donor/2-acceptor hydrogen bonding profile maintains drug-like physicochemical properties .

Building Block for Alkaloid and Natural Product Synthesis

(R)-3-Propoxy-pyrrolidine is a valuable building block for synthesizing pyrrolizidine alkaloids and other nitrogen-containing natural products . Its chiral pyrrolidine core is ubiquitous in bioactive alkaloids exhibiting antidepressant, antihypertensive, and anti-arthritic activities . The ≥98% purity grade ensures minimal side reactions during multi-step total syntheses, while the defined (R)-configuration enables enantioselective construction of complex molecular architectures.

Application
Selection Property
Validation Focus
Chiral auxiliary synthesis
Verified (R)-enantiomer identity and free amine reactivity
Stereochemical outcome reproducibility
Chiral ligand precursor
Secondary amine derivatization and balanced lipophilicity
Ligand enantioselectivity validation
SAR exploration (alkoxypyrrolidine series)
Intermediate lipophilicity and H-bond profile
Target binding and ADME endpoint review
Alkaloid/natural product synthesis
High chemical purity and defined (R)-configuration
Enantioselective construction and side-reaction control

Technical Documentation Hub

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